REACTION_CXSMILES
|
N1([CH:7]=[C:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[O:15])[CH2:10][CH2:9]2)CCCCC1.[CH3:24][C:25](=[O:28])[CH:26]=[CH2:27].C(O)(=O)C>C(O)C>[O:28]=[C:25]1[CH2:24][CH2:7][C:8]2([CH2:9][CH2:10][N:11]([C:14]([O:16][CH2:17][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)=[O:15])[CH2:12][CH2:13]2)[CH:27]=[CH:26]1
|
Name
|
|
Quantity
|
15.88 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
CC(C=C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Type
|
CUSTOM
|
Details
|
The mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
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STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux again overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate (400 mL)
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent, column purification
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |